molecular formula C12H18ClNO B6186934 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride CAS No. 2639448-61-4

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride

Cat. No. B6186934
CAS RN: 2639448-61-4
M. Wt: 227.7
InChI Key:
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Description

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride, also known as 4-propoxy-1-phenyl-2-propen-1-amine hydrochloride, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the amine class of compounds, which are the most abundant organic compounds in living organisms. This compound has been studied extensively in laboratory experiments due to its unique properties and potential applications.

Scientific Research Applications

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Mechanism of Action

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It is believed that this binding is due to the presence of the amine group in the compound, which is able to form hydrogen bonds with the enzyme.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, allowing for the production of large amounts of the compound for use in experiments. In addition, it is relatively stable, allowing for long-term storage of the compound. However, the compound has several limitations. For example, it is not water soluble, which can limit its usefulness in certain experiments. In addition, it is relatively expensive, which can limit its use in some experiments.

Future Directions

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride has potential applications in a variety of fields. One potential future direction is to use the compound as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound could be used as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, the compound could be used to study the potential effects of lipoxygenase inhibitors on the metabolism of fatty acids.

Synthesis Methods

1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloridephenyl-2-propen-1-amine with hydrochloric acid in aqueous solution. This reaction results in the formation of the hydrochloride salt of the amine. The second step involves the reaction of the hydrochloride salt with an aqueous solution of sodium hydroxide. This reaction results in the formation of the free amine, which can then be isolated and purified for use in scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride involves the reaction of 4-(propan-2-yloxy)benzaldehyde with propargylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-(propan-2-yloxy)benzaldehyde", "propargylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 4-(propan-2-yloxy)benzaldehyde is reacted with propargylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in ethanol to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid to form the hydrochloride salt of the final product, 1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-amine hydrochloride." ] }

CAS RN

2639448-61-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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